3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol
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Overview
Description
3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol is an organic compound with a complex structure that includes a fluorine atom, a methoxy group, and a dimethylpropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol typically involves multiple steps. One common method starts with the preparation of 3-fluoro-4-methoxybenzaldehyde, which is then subjected to a Grignard reaction with 2,2-dimethylpropan-1-ol. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like NaOH (Sodium hydroxide), KCN (Potassium cyanide)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Secondary alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Fluoro-3-methoxyphenylboronic acid
- 3-Fluoro-4-methoxyacetophenone
Uniqueness
Compared to similar compounds, 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of the dimethylpropanol moiety differentiates it from other fluorinated and methoxylated phenyl compounds, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H17FO2 |
---|---|
Molecular Weight |
212.26 g/mol |
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C12H17FO2/c1-12(2,8-14)7-9-4-5-11(15-3)10(13)6-9/h4-6,14H,7-8H2,1-3H3 |
InChI Key |
UQCJAZUOAVSDBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC(=C(C=C1)OC)F)CO |
Origin of Product |
United States |
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